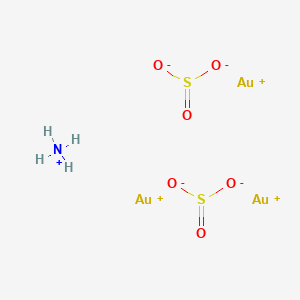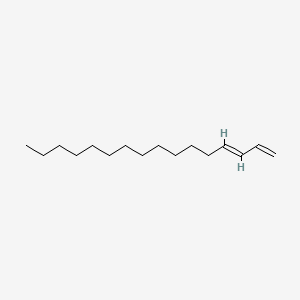
Hexadecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecadiene is an organic compound with the molecular formula C₁₆H₃₀ . It is a type of diene, meaning it contains two double bonds within its carbon chain. The compound is known for its applications in various fields, including chemistry, biology, and industry. This compound can exist in different isomeric forms, depending on the positions of the double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecadiene can be synthesized through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method is the hydrogenation of hexadecyne , which involves the partial reduction of a triple bond to form the double bonds of this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic dehydrogenation of hexadecane. This process involves the removal of hydrogen atoms from hexadecane in the presence of a catalyst, typically a metal such as platinum or palladium, to form the diene.
Chemical Reactions Analysis
Types of Reactions
Hexadecadiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds in this compound can be reduced to form hexadecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation reactions often use or .
Major Products
Oxidation: Epoxides, diols
Reduction: Hexadecane
Substitution: Halogenated hexadecadienes
Scientific Research Applications
Hexadecadiene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in biological signaling pathways and as a component of pheromones.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of hexadecadiene depends on the specific reaction or application. In oxidation reactions , the double bonds of this compound react with oxidizing agents to form epoxides or diols. In biological systems , this compound may interact with receptors or enzymes, influencing signaling pathways or metabolic processes.
Comparison with Similar Compounds
Hexadecadiene can be compared with other dienes such as butadiene and octadiene . While all these compounds contain double bonds, this compound has a longer carbon chain, which can influence its reactivity and applications. For example, this compound’s longer chain makes it more suitable for use in polymer chemistry and lubricant production compared to shorter dienes.
List of Similar Compounds
- Butadiene (C₄H₆)
- Octadiene (C₈H₁₄)
- Decadiene (C₁₀H₁₈)
Properties
CAS No. |
54264-03-8 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
(3E)-hexadeca-1,3-diene |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-16H2,2H3/b7-5+ |
InChI Key |
FNJOJJWNIKUCMT-FNORWQNLSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C=C |
Canonical SMILES |
CCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
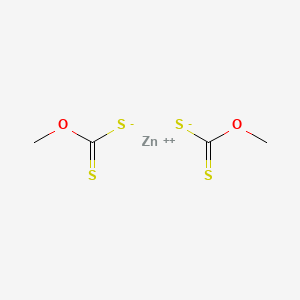


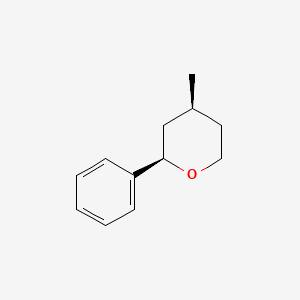


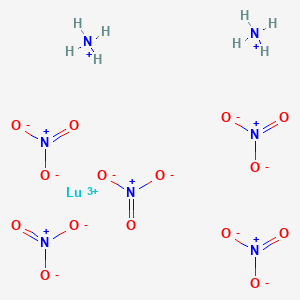
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

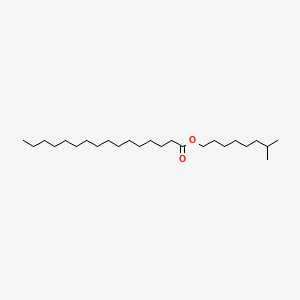
![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
